Superior Sustained Testosterone Suppression vs. Leuprolide Acetate in Advanced Prostate Cancer
In the pivotal Phase 3 HERO trial, relugolix demonstrated superiority over leuprolide acetate for sustained testosterone suppression to castrate levels (<50 ng/dL) through 48 weeks. Relugolix achieved sustained castration in 96.7% of patients (95% CI: 94.9%–97.9%) compared to 88.8% with leuprolide, a difference of 7.9 percentage points (95% CI: 4.1–11.8; P<0.001) that established both non-inferiority and superiority [1]. Additionally, relugolix achieved castration as early as Day 4 of treatment [2].
| Evidence Dimension | Sustained testosterone suppression to castrate level (<50 ng/dL) through 48 weeks |
|---|---|
| Target Compound Data | 96.7% (95% CI: 94.9%–97.9%) |
| Comparator Or Baseline | Leuprolide acetate: 88.8% |
| Quantified Difference | 7.9 percentage points (95% CI: 4.1–11.8); P<0.001 for superiority |
| Conditions | Phase 3 HERO randomized trial; men with advanced prostate cancer; n=934 (relugolix) vs n=315 (leuprolide) |
Why This Matters
Procurement decisions should prioritize relugolix over leuprolide when superior sustained testosterone suppression and oral administration are required for advanced prostate cancer management.
- [1] DelveInsight. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer. ASCO Conference. 2023. Abstract 5602. View Source
- [2] Peyrottes A, et al. Relugolix in prostate cancer therapy: Clinical evidence and practical considerations. Fr J Urol. 2025;35(9):102934. PMID: 40712786. View Source
